molecular formula C26H58Cl2N10 B12420332 Alexidine-d10 (dihydrochloride)

Alexidine-d10 (dihydrochloride)

Cat. No.: B12420332
M. Wt: 591.8 g/mol
InChI Key: BRJJFBHTDVWTCJ-YIGPJHFESA-N
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Description

Alexidine-d10 (dihydrochloride) is a deuterated form of alexidine dihydrochloride, a bisbiguanide compound known for its potent antimicrobial properties. It is primarily used in research settings to study its effects on various biological systems. The compound is characterized by its ability to inhibit protein tyrosine phosphatases localized to mitochondria, making it a valuable tool in biochemical and pharmacological research .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Alexidine-d10 (dihydrochloride) involves the incorporation of deuterium atoms into the alexidine molecule. This is typically achieved through a series of chemical reactions that replace hydrogen atoms with deuterium. The process begins with the synthesis of the parent compound, alexidine, followed by deuteration using deuterated reagents under controlled conditions .

Industrial Production Methods: Industrial production of Alexidine-d10 (dihydrochloride) follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the final product. The use of advanced deuteration techniques and high-purity deuterated reagents is crucial in industrial settings to achieve the desired isotopic enrichment .

Chemical Reactions Analysis

Types of Reactions: Alexidine-d10 (dihydrochloride) undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized alexidine derivatives, while reduction can produce reduced forms of the compound .

Scientific Research Applications

Alexidine-d10 (dihydrochloride) has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of Alexidine-d10 (dihydrochloride) involves its interaction with protein tyrosine phosphatases localized to mitochondria. By inhibiting these enzymes, the compound disrupts cellular signaling pathways, leading to various biological effects. The inhibition of protein tyrosine phosphatases affects mitochondrial function, which can result in altered cellular metabolism and apoptosis .

Comparison with Similar Compounds

Comparison: Alexidine-d10 (dihydrochloride) is unique due to its deuterated nature, which enhances its stability and allows for more precise analytical studies. Compared to chlorhexidine and hexachlorophene, Alexidine-d10 (dihydrochloride) offers distinct advantages in research applications due to its isotopic labeling, which facilitates detailed mechanistic studies and quantitative analyses .

Properties

Molecular Formula

C26H58Cl2N10

Molecular Weight

591.8 g/mol

IUPAC Name

1-[N'-[6-[[amino-[[N'-[2-(1,1,2,2,2-pentadeuterioethyl)hexyl]carbamimidoyl]amino]methylidene]amino]hexyl]carbamimidoyl]-2-[2-(1,1,2,2,2-pentadeuterioethyl)hexyl]guanidine;dihydrochloride

InChI

InChI=1S/C26H56N10.2ClH/c1-5-9-15-21(7-3)19-33-25(29)35-23(27)31-17-13-11-12-14-18-32-24(28)36-26(30)34-20-22(8-4)16-10-6-2;;/h21-22H,5-20H2,1-4H3,(H5,27,29,31,33,35)(H5,28,30,32,34,36);2*1H/i3D3,4D3,7D2,8D2;;

InChI Key

BRJJFBHTDVWTCJ-YIGPJHFESA-N

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])C(CCCC)CN=C(N)NC(=NCCCCCCN=C(N)NC(=NCC(CCCC)C([2H])([2H])C([2H])([2H])[2H])N)N.Cl.Cl

Canonical SMILES

CCCCC(CC)CN=C(N)NC(=NCCCCCCN=C(N)NC(=NCC(CC)CCCC)N)N.Cl.Cl

Origin of Product

United States

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